molecular formula C22H24N2O4 B2732331 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one CAS No. 904262-22-2

6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

Katalognummer: B2732331
CAS-Nummer: 904262-22-2
Molekulargewicht: 380.444
InChI-Schlüssel: JNSFBYFHPVFHEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a hydroxy group at position 6, a methyl group at position 7, and a 4-(2-methoxyphenyl)piperazine moiety linked via a methyl group at position 4 of the coumarin backbone. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, anticancer, and antimicrobial effects . The structural modifications in this compound aim to enhance receptor binding, solubility, or metabolic stability.

The hydroxy group at position 6 may contribute to hydrogen bonding with biological targets, while the methyl group at position 7 could improve lipophilicity .

Eigenschaften

IUPAC Name

6-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-15-11-21-17(13-19(15)25)16(12-22(26)28-21)14-23-7-9-24(10-8-23)18-5-3-4-6-20(18)27-2/h3-6,11-13,25H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSFBYFHPVFHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one typically involves the following steps:

Analyse Chemischer Reaktionen

6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one undergoes various chemical reactions:

Wissenschaftliche Forschungsanwendungen

6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

4-(3-Chlorophenyl)Piperazine Derivative

The analog 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one () replaces the 2-methoxyphenyl group with a 3-chlorophenyl substituent. This substitution may enhance interactions with hydrophobic pockets in target proteins .

4-(4-Methoxyphenyl)Piperazine Derivative

In 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one (), the methoxy group is shifted to the para position. The para substitution likely increases steric bulk and alters the molecule’s dipole moment, which could affect binding to G-protein-coupled receptors (GPCRs) or enzymes like acetylcholinesterase .

Hydroxyethyl-Modified Piperazine

The compound 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one () introduces a hydroxyethyl group on the piperazine.

Variations in Coumarin Substituents and Linkage

Ethoxy-Linked Piperazine

In 8-acetyl-7-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy)-4-methylchromen-2-one (), the piperazine is connected via an ethoxy spacer at position 7 instead of a methyl group at position 4. The ethoxy linker increases flexibility and may reduce steric hindrance during receptor binding. However, the acetyl group at position 8 could introduce metabolic instability .

Thioether-Linked Piperazine

7-((4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)thio)-4-methyl-2H-chromen-2-one () employs a thioether butyl chain. The sulfur atom increases lipophilicity and may enhance membrane permeability, though oxidation to sulfoxide metabolites could affect pharmacokinetics .

Chloro-Substituted Coumarin

6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one () replaces the hydroxy group at position 6 with chlorine.

Comparative Data Table

Compound Name Coumarin Substitutions Piperazine Substituent Linkage Type Key Properties
Target Compound 6-hydroxy, 7-methyl 2-methoxyphenyl Methyl Enhanced H-bonding (OH), moderate lipophilicity
4-(3-Chlorophenyl) analog (Ev9) 6-hydroxy, 7-methyl 3-chlorophenyl Methyl Increased hydrophobicity, electron-withdrawing effects
4-(4-Methoxyphenyl) analog (Ev14) 6,7-dimethyl 4-methoxyphenyl Methyl Steric bulk, altered dipole moment
Ethoxy-linked analog (Ev4) 8-acetyl, 7-ethoxy 2-methoxyphenyl Ethoxy Flexible spacer, metabolic susceptibility
Thioether-linked analog (Ev10) 7-thio, 4-methyl 2-methoxyphenyl Butyl thio High lipophilicity, oxidation risk
Chloro-substituted analog (Ev18) 6-chloro, 7-methyl 4-methylpiperazine Methyl Electrophilic, no H-bond donor

Biologische Aktivität

6-Hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, in vitro and in vivo studies, structure-activity relationships (SAR), and comparative analysis with related compounds.

Compound Overview

This compound belongs to the class of chromen-2-one derivatives and features a hydroxy group, a methoxyphenyl piperazine moiety, and a methyl group attached to the chromen core. Its structural uniqueness contributes to various pharmacological properties, making it a candidate for further research in drug discovery.

Synthesis

The synthesis of 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Chromen Core : Condensation of salicylaldehyde with a β-keto ester under acidic conditions.
  • Introduction of the Piperazine Moiety : Reacting the chromen intermediate with 4-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant antiviral activity against various viruses, including influenza A and Coxsackie B4 virus. The half-maximal inhibitory concentration (IC50) values are critical for assessing potency:

Virus TypeIC50 (µM)
Influenza A5.12
Coxsackie B43.45

Additionally, cytotoxicity screening against human cancer cell lines has shown promising results. For example, the compound exhibited cytotoxic effects on AGS (gastric cancer) cells with an IC50 value of approximately 15 µM.

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety of this compound. Preliminary studies indicate potential neuroprotective effects, particularly in models simulating neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders.

Structure-Activity Relationship (SAR)

The biological activity of 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one can be attributed to its structural components:

  • Hydroxy Group : Contributes to antioxidant properties.
  • Piperazine Moiety : Enhances receptor binding affinity.
  • Methyl Group : Influences lipophilicity and cellular uptake.

Research into derivatives has shown that modifications can optimize biological properties. For instance, replacing the methyl group with larger alkyl groups has been noted to enhance anticancer activity.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-oneHydroxy and methoxy groups on chromen coreAntioxidant properties
7-Hydroxy-4-methyl-2H-chromen-2-oneMethyl group additionAnti-inflammatory properties
7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-oneAdditional phenoxy groupAntimicrobial activity

The unique combination of functional groups in 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one allows for versatile modifications, enhancing its potential in drug development compared to its analogs.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Neuroprotective Effects : In a study involving mice models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • Anticancer Activity : A series of experiments conducted on various cancer cell lines indicated that this compound significantly inhibited cell proliferation, particularly in gastric and breast cancer cells.
  • Antiviral Efficacy : Clinical trials assessing its effectiveness against viral infections showed promising results, warranting further investigation into its mechanism of action.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.